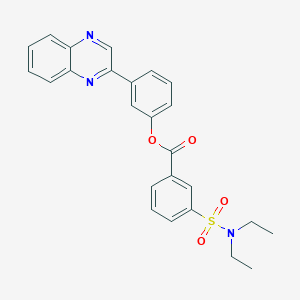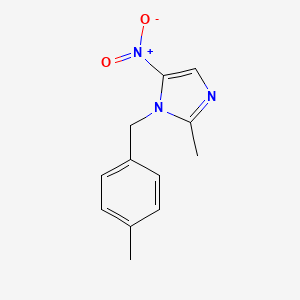
3-(Quinoxalin-2-yl)phenyl 3-(diethylsulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Quinoxalin-2-yl)phenyl 3-(diethylsulfamoyl)benzoate: is a nitrogen-containing heterocyclic compound with diverse pharmaceutical and industrial applications. It can be synthesized using green chemistry principles. Notably, several quinoxaline-containing drugs, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox, are currently used as antibiotics in the market .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves the condensation of 3-(Quinoxalin-2-yl)phenylamine with 3-(diethylsulfamoyl)benzoic acid . The reaction typically occurs under specific conditions, such as refluxing in a suitable solvent (e.g., ethanol or acetic acid), followed by purification steps.
Industrial Production:: Industrial-scale production methods may involve continuous flow processes, solid-phase synthesis, or other efficient techniques. Optimization for yield, purity, and scalability is crucial.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Can be reduced to yield different derivatives.
Substitution: Exhibits substitution reactions at various positions on the quinoxaline ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Detailed mechanistic studies are essential to understand the regioselectivity and stereochemistry of these reactions.
Scientific Research Applications
Chemistry::
Building Blocks: Used in the synthesis of more complex molecules due to its versatile reactivity.
Ligands: Forms coordination complexes with transition metals.
Antibacterial Properties: Investigated for potential antibacterial activity.
Enzyme Inhibition: May inhibit specific enzymes (e.g., alpha-glucosidase, alpha-amylase).
Pharmaceuticals: Potential drug candidates.
Materials Science: Used in the design of functional materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 3-(Quinoxalin-2-yl)phenyl 3-(diethylsulfamoyl)benzoate exhibits unique properties, it shares similarities with other quinoxaline derivatives, such as Olaquindox and Echinomycin . These compounds have distinct applications and structural features.
Properties
Molecular Formula |
C25H23N3O4S |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(3-quinoxalin-2-ylphenyl) 3-(diethylsulfamoyl)benzoate |
InChI |
InChI=1S/C25H23N3O4S/c1-3-28(4-2)33(30,31)21-12-8-10-19(16-21)25(29)32-20-11-7-9-18(15-20)24-17-26-22-13-5-6-14-23(22)27-24/h5-17H,3-4H2,1-2H3 |
InChI Key |
BWIRSJYVMRLKSH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)OC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2,4-Dinitroanilino)ethoxy]ethyl methanesulfonate](/img/structure/B11098638.png)
![1'-(2,6-dichlorobenzyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3'-indole]-2',4(1'H,3H)-dione](/img/structure/B11098645.png)
![(2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B11098660.png)
![2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol](/img/structure/B11098661.png)
![1,3-Dimethyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid](/img/structure/B11098676.png)
![Furazano[3,4-b]pyrazine, 5-(2-fluorophenylamino)-6-phenylamino-](/img/structure/B11098679.png)
![N-{(1Z)-3-[(2E)-2-(5-hydroxy-2-nitrobenzylidene)hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B11098684.png)
![4-chloro-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11098689.png)
![N-(3,4-dimethylphenyl)-2-{[1-(4-methylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11098692.png)
![4-{2-[(3,4-Dichlorophenyl)sulfanyl]ethyl}pyridine](/img/structure/B11098693.png)
![N-methyl-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11098696.png)
![4-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B11098711.png)

![3-chloro-5-(4-chlorophenyl)-N-(4-fluorobenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11098731.png)
